molecular formula C38H44O8 B1496030 Gambogellic Acid

Gambogellic Acid

カタログ番号: B1496030
分子量: 628.7 g/mol
InChIキー: NVYMXCXFPJLTOZ-JGULFVLLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物はキサントン類に属し、その顕著な抗腫瘍特性で知られています . 伝統的にハーブ薬として、抗炎症作用と止血作用のために使用されてきました .

2. 製法

合成経路と反応条件: ガンボゲル酸は、ガンボジック酸から一連の化学反応を経て合成できます。 製法には、ガンボジック酸を加熱し、分取液体クロマトグラフィー分離を行うことでガンボゲル酸を得ることが含まれます .

工業的製造方法: ガンボゲル酸の工業的製造は、通常、ガルシニア・ハンブリー(Garcinia hanburyi)の樹脂からガンボジック酸を抽出し、それを化学的に改変してガンボゲル酸を製造する工程を含みます。 このプロセスは、さまざまな用途での使用において、化合物の純度と一貫性を保証します .

準備方法

Synthetic Routes and Reaction Conditions: Gambogellic acid can be synthesized from gambogic acid through a series of chemical reactions. The preparation method involves heating gambogic acid and performing preparative liquid chromatography separation to obtain this compound .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of gambogic acid from the resin of Garcinia hanburyi, followed by its chemical modification to produce this compound. This process ensures the compound’s purity and consistency for use in various applications .

化学反応の分析

反応の種類: ガンボゲル酸は、酸化反応、還元反応、置換反応など、いくつかの種類の化学反応を起こします。これらの反応は、化合物の構造を修飾し、薬理学的特性を強化するために不可欠です。

一般的な試薬と条件:

    酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

    置換: さまざまな求核剤を、制御された条件下で置換反応に使用できます。

主な生成物: これらの反応によって生成される主な生成物には、ガンボゲル酸のさまざまな誘導体が含まれ、それらはしばしば、増強された生物活性について評価されます .

科学的研究の応用

Pharmacological Properties

Gambogellic acid exhibits a range of pharmacological activities, primarily as an anticancer agent. Its mechanisms of action include:

  • Inhibition of Tumor Growth : this compound has demonstrated significant antitumor activity against various cancer cell lines, including lung, gastric, and liver cancers. Studies indicate that it induces apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic factors .
  • Telomerase Activity Suppression : The compound inhibits telomerase activity, which is crucial for the proliferation of cancer cells. This is achieved through repression of hTERT transcription via c-Myc and post-translational modifications .
  • Targeting Multiple Pathways : this compound affects several signaling pathways involved in cancer progression, such as the PI3K/AKT pathway and NF-κB signaling, contributing to its efficacy in cancer treatment .

Delivery Systems

To enhance the bioavailability and therapeutic efficacy of this compound, various drug delivery systems have been developed:

  • Nanoparticle Formulations : Research has shown that encapsulating this compound in nanoparticles significantly improves its solubility and targeted delivery to tumor cells. For instance, GA-loaded hyaluronic acid nanoparticles (GA-HRA) showed enhanced internalization by cancer cells and effective tumor targeting through receptor-mediated endocytosis .
  • Combination Therapies : Studies have explored the combination of this compound with other agents like all-trans retinoic acid (ATRA) to synergistically enhance anticancer effects. The co-delivery via nanoparticles resulted in improved therapeutic outcomes compared to single-agent therapies .

Case Study 1: Antitumor Activity in Lung Cancer

A study evaluated the efficacy of this compound in a lung cancer mouse model. The results indicated a significant reduction in tumor volume when treated with GA compared to control groups. The compound's mechanism involved apoptosis induction and telomerase inhibition .

Case Study 2: Nanoparticle Delivery System

In another study, GA was encapsulated within amphiphilic nanoparticles to improve solubility and delivery efficiency. The nanoparticles demonstrated a high drug loading capacity and effectively targeted MCF-7 breast cancer cells, leading to enhanced cytotoxicity .

Table 1: Antitumor Activity of this compound Against Various Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung)0.74Apoptosis induction
BGC-823 (Gastric)0.67Telomerase inhibition
HepG2 (Liver)0.24PI3K/AKT pathway modulation
MB-231 (Breast)1.09NF-κB signaling inhibition

Table 2: Characteristics of GA-HRA Nanoparticles

ParameterValue
Particle Size100–150 nm
Drug Loading Capacity31.1%
In vitro CytotoxicityEffective against MCF-7
In vivo Tumor ReductionSignificant decrease

生物活性

Gambogellic acid, a derivative of gambogic acid (GA), has garnered attention in recent years due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is synthesized from gambogic acid through various chemical modifications. Its structure allows it to exhibit significant biological activities, particularly as an anticancer agent. The compound has been studied for its effects on different cancer cell lines and its potential mechanisms of action.

The biological activity of this compound primarily revolves around its ability to induce apoptosis and inhibit tumor growth. Key mechanisms include:

  • Induction of Apoptosis : this compound has been shown to upregulate pro-apoptotic proteins such as Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2. This dual action promotes programmed cell death in cancer cells .
  • Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at various phases, which is critical for preventing the proliferation of cancer cells .
  • Inhibition of Telomerase Activity : this compound reduces telomerase activity, which is essential for the immortality of cancer cells. This inhibition is mediated through the repression of hTERT transcriptional activity .
  • Regulation of Signaling Pathways : The compound modulates several signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation . Additionally, it has been identified as a potential inhibitor of fibroblast growth factor receptor (FGFR) signaling, which may help overcome drug resistance in non-small cell lung cancer (NSCLC) .

Research Findings

Numerous studies have investigated the efficacy and mechanisms of this compound. Below is a summary table highlighting key findings from various research efforts:

StudyCell Lines TestedKey FindingsMechanism
A549, HepG2, etc.Induces apoptosis; IC50 values ranging from 0.24 to 1.09 µMUpregulation of Bax and p53; downregulation of Bcl-2
A549, HeLaInduces aberrant autophagy leading to cell deathFormation of vacuoles linked with autophagy
SGC-7901, SPC-A1Broad spectrum antitumor activity; telomerase inhibitionRepression of hTERT transcription
Colorectal cancerInduces ROS-mediated autophagy; protective role against apoptosisDysregulation of lipid metabolism
NSCLCOvercomes erlotinib resistance; inhibits FGFR signalingInhibition of JAK/STAT3 pathway

Case Studies

Case Study 1: Efficacy in Lung Cancer
A study demonstrated that this compound effectively induces cell death in lung cancer cells by promoting autophagy. The study utilized A549 and HeLa cells and found that knockdown of Beclin 1 significantly reduced GNA-induced cell death, indicating the importance of autophagy in this process .

Case Study 2: Combination Therapy
In another study focusing on NSCLC, this compound was used in combination with cisplatin. The results indicated a synergistic effect in enhancing the cytotoxicity against resistant cancer cell lines. This suggests that this compound may enhance the efficacy of existing chemotherapeutic agents .

特性

分子式

C38H44O8

分子量

628.7 g/mol

IUPAC名

(E)-4-[(2S,8R,19S)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43)/b20-11+/t21-,22?,24?,26?,36-,37?,38-/m1/s1

InChIキー

NVYMXCXFPJLTOZ-JGULFVLLSA-N

SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C

異性体SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@]45C6C[C@@H](C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C7C[C@](O2)(CCC7C(=C)C)C)C

正規SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C

同義語

gambogellic acid

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gambogellic Acid
Reactant of Route 2
Gambogellic Acid
Reactant of Route 3
Gambogellic Acid
Reactant of Route 4
Gambogellic Acid
Reactant of Route 5
Gambogellic Acid
Reactant of Route 6
Gambogellic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。